N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16155531
InChI: InChI=1S/C18H19N5O3S/c1-23-17(12-5-4-6-19-10-12)21-22-18(23)27-11-16(24)20-13-7-14(25-2)9-15(8-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)
SMILES:
Molecular Formula: C18H19N5O3S
Molecular Weight: 385.4 g/mol

N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16155531

Molecular Formula: C18H19N5O3S

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C18H19N5O3S
Molecular Weight 385.4 g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C18H19N5O3S/c1-23-17(12-5-4-6-19-10-12)21-22-18(23)27-11-16(24)20-13-7-14(25-2)9-15(8-13)26-3/h4-10H,11H2,1-3H3,(H,20,24)
Standard InChI Key PQLKYTUFTUQNDS-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CN=CC=C3

Introduction

N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that incorporates functional groups commonly associated with bioactive molecules. The compound features a dimethoxyphenyl moiety, a triazole ring, and a pyridine substituent, all connected via a sulfanylacetamide linker. Such structural elements suggest potential applications in medicinal chemistry, particularly in areas like enzyme inhibition, antifungal activity, or anticancer research.

Structural Features and Significance

Key Functional Groups:

  • Dimethoxyphenyl Group: Enhances lipophilicity and may contribute to interactions with hydrophobic pockets in biological targets.

  • 1,2,4-Triazole Ring: Known for its role in bioactivity due to hydrogen bonding and π-electron interactions.

  • Pyridine Substituent: Commonly found in pharmacologically active compounds; contributes to solubility and target binding.

  • Sulfanylacetamide Linker: Provides flexibility and potential for covalent or non-covalent interactions with biological receptors.

Potential Applications:
The combination of these functional groups suggests potential roles as:

  • Enzyme inhibitors (e.g., lipoxygenase or kinases).

  • Antifungal agents targeting sterol biosynthesis.

  • Anticancer agents due to triazole's known cytotoxic properties.

Synthesis Pathway

Although specific synthesis details for this compound are unavailable in the search results, general strategies for similar compounds involve:

  • Formation of the Triazole Core:

    • Reaction of hydrazine derivatives with nitriles or thioamides.

  • Introduction of the Pyridine Substituent:

    • Coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to attach pyridine.

  • Attachment of the Dimethoxyphenyl Group:

    • Use of electrophilic aromatic substitution or nucleophilic acylation.

  • Final Sulfanylacetamide Linker Formation:

    • Thiol-based substitution reactions with acetamide derivatives.

Analytical Characterization

For compounds like N-(3,5-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, analytical techniques include:

TechniquePurposeObservations Expected
NMR SpectroscopyIdentifies chemical environment of protons/carbon atomsPeaks for methoxy (-OCH3_3), aromatic protons, and amides.
Mass SpectrometryConfirms molecular weight and fragmentation patternsMolecular ion peak corresponding to C17_{17}H18_{18}N4_{4}O3_{3}S.
IR SpectroscopyDetects functional groupsPeaks for C=O (amide), C-O (methoxy), and S-H (thiol).
X-ray CrystallographyDetermines crystal structureProvides bond lengths and angles for confirmation.

Biological Activity

Potential Therapeutic Roles:

  • Anti-inflammatory Activity:

    • Triazole-containing compounds often inhibit enzymes like cyclooxygenase or lipoxygenase.

  • Antifungal Properties:

    • Pyridine-triazole hybrids have shown efficacy against Candida species.

  • Anticancer Potential:

    • Triazoles are known to induce apoptosis in cancer cells by disrupting mitochondrial function.

Docking Studies:
In silico molecular docking can predict binding affinity to biological targets such as enzymes or receptors.

Comparative Analysis with Related Compounds

FeatureN-(3,5-dimethoxyphenyl)...Related Triazole Compounds
Functional GroupsDimethoxyphenyl + Pyridine + TriazoleOften lacks dimethoxy substitution
BioactivityPotential anti-inflammatory/anticancer agentBroad-spectrum antifungal or enzyme inhibitors
SolubilityEnhanced by pyridine and methoxy groupsModerate solubility

Research Gaps and Future Directions

  • Experimental Validation: Biological assays (e.g., enzyme inhibition tests) are needed to confirm theoretical predictions.

  • Structure Optimization: Modifications to improve potency and reduce toxicity should be explored.

  • Pharmacokinetics Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling is essential.

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